2-chloro-N-(piperidin-4-yl)acetamide
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Overview
Description
2-chloro-N-(piperidin-4-yl)acetamide is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(piperidin-4-yl)acetamide typically involves the reaction of piperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Piperidine and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: Piperidine is added dropwise to a solution of chloroacetyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and piperidine.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to 50°C).
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures (60-80°C) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of acetic acid and piperidine.
Oxidation: Formation of piperidinone derivatives.
Scientific Research Applications
2-chloro-N-(piperidin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industrial Applications: It is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(piperidin-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The piperidine ring can interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The chlorine atom can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-chloro-N-(piperidin-4-yl)acetamide can be compared with other piperidine derivatives such as:
N-(piperidin-4-yl)acetamide: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-chloro-N-(piperidin-4-yl)propionamide: Contains an additional carbon in the acyl chain, affecting its steric and electronic properties.
N-(piperidin-4-yl)benzamide: Contains a benzoyl group instead of an acetyl group, leading to different pharmacological properties.
Properties
IUPAC Name |
2-chloro-N-piperidin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJBWBDQIVGQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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